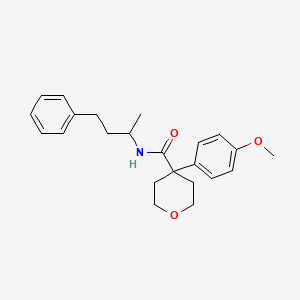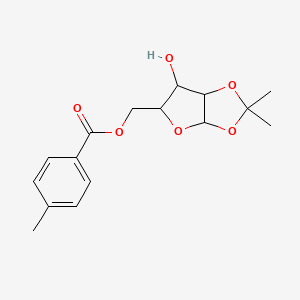![molecular formula C17H13N3O B11496371 5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B11496371.png)
5-amino-3-phenylpyrrolo[1,2-a]quinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a fused ring system that includes a pyrrole ring and a quinazoline ring, making it an interesting scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one typically involves multi-step reactions. One common method includes:
Cyclization Reaction: Starting with a suitable precursor, such as 2-aminobenzonitrile, which undergoes cyclization with an appropriate reagent to form the quinazoline ring.
Amination: Introduction of the amino group at the 5-position of the pyrrole ring.
Phenylation: Introduction of the phenyl group at the 3-position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the quinazoline ring to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the amino or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 5-amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one involves its interaction with molecular targets in biological systems. This compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.
Pyrrolo[1,2-a]indole Derivatives: Known for their diverse pharmacological properties and used in drug discovery.
Uniqueness
5-Amino-3-phenyl-1H,2H-pyrrolo[1,2-a]quinazolin-2-one is unique due to its specific ring structure and substitution pattern, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable scaffold for developing new therapeutic agents.
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
5-imino-3-phenyl-1H-pyrrolo[1,2-a]quinazolin-2-ol |
InChI |
InChI=1S/C17H13N3O/c18-16-12-8-4-5-9-13(12)20-10-14(21)15(17(20)19-16)11-6-2-1-3-7-11/h1-9,18,21H,10H2 |
InChI Key |
DZQUKFHMUUUIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=NC(=N)C3=CC=CC=C3N21)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-diamino-N,N'-bis(4-methoxyphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11496294.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11496299.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11496300.png)

![2-(4-Bromophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11496312.png)

![2-Acetamido-3-(1H-indol-3-YL)-N-{2-[4-(2-phenylpropan-2-YL)phenoxy]ethyl}propanamide](/img/structure/B11496326.png)
![5-fluoro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11496328.png)
![5-(dibenzo[b,d]furan-2-yl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11496334.png)
![N-[(4-Chlorophenyl)methyl]-2-(N-methyl3,4-dimethoxybenzenesulfonamido)acetamide](/img/structure/B11496339.png)
![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![Benzamide, N-[2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-2-oxoethyl]-](/img/structure/B11496353.png)
![4-[(4-Amino-6-hydroxypyrimidin-5-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11496363.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
